

The Spectroscopic Signature of Ethylphosphonothioic Dichloride: A Technical Guide

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Compound of Interest

Compound Name:	Ethylphosphonothioic dichloride
CAS No.:	993-43-1
Cat. No.:	B1605737

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Ethylphosphonothioic dichloride** ($C_2H_5P(S)Cl_2$), a key organophosphorus intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, offering insights into its structural elucidation and analytical characterization.

Introduction

Ethylphosphonothioic dichloride (CAS No. 993-43-1) is a reactive organophosphorus compound containing a chiral phosphorus center. Its structure, featuring a direct carbon-phosphorus bond, a thiophosphoryl group ($P=S$), and two labile chlorine atoms, makes it a versatile precursor in the synthesis of a wide array of organophosphorus compounds, including pesticides, flame retardants, and pharmaceutical intermediates. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives. This guide provides a detailed analysis of its

NMR, IR, and MS data, grounded in established spectroscopic principles and supported by experimental and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of **Ethylphosphonothioic dichloride**, providing detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: Due to its reactivity with water, all sample manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous deuterated solvents.[1] Chloroform-d (CDCl_3) is a suitable solvent for this purpose. A concentration of 10-20 mg/mL is typically sufficient for obtaining high-quality spectra.

Instrumentation:

- ^1H and ^{13}C NMR: A standard NMR spectrometer operating at a frequency of 300-500 MHz for protons is recommended.
- ^{31}P NMR: A multinuclear probe is required. Phosphorus-31 NMR spectra are typically acquired at a frequency corresponding to the proton frequency of the spectrometer (e.g., 121.5 MHz on a 300 MHz instrument).

Acquisition Parameters (Typical):

- ^1H NMR:
 - Pulse Angle: 30-45°
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 16-64
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled (e.g., zgpg30)

- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more, depending on concentration.
- ³¹P NMR:
 - Pulse Program: Proton-decoupled
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 128-512

Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) is used, with its chemical shift set to 0 ppm.[2]

Predicted NMR Data and Interpretation

Due to the limited availability of public experimental NMR spectra for **Ethylphosphonothioic dichloride**, the following data is based on established chemical shift prediction algorithms and analysis of analogous compounds.

Table 1: Predicted NMR Data for **Ethylphosphonothioic Dichloride**

Nucleus	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
¹ H	~1.3 - 1.5	Triplet of doublets (td)	³ J _{HH} ≈ 7.5, ³ J _{PH} ≈ 20	-CH ₃
	~2.5 - 2.8	Quartet of doublets (qd)	³ J _{HH} ≈ 7.5, ² J _{PH} ≈ 15	-CH ₂ -P
¹³ C	~10 - 15	Doublet	² J _{PC} ≈ 5	-CH ₃
	~35 - 45	Doublet	¹ J _{PC} ≈ 80-90	-CH ₂ -P
³¹ P	~90 - 100	Singlet (proton-decoupled)	-	P=S

¹H NMR Spectrum Analysis: The proton NMR spectrum is expected to show two distinct multiplets corresponding to the ethyl group.

- The methyl protons (-CH₃) would appear as a triplet of doublets. The triplet arises from coupling to the adjacent methylene protons (³J_{HH}), and the doublet is due to the three-bond coupling with the phosphorus atom (³J_{PH}).
- The methylene protons (-CH₂-P) are directly attached to the chiral phosphorus center, making them diastereotopic. They would likely appear as a complex multiplet, predicted here as a quartet of doublets, resulting from coupling to the methyl protons (³J_{HH}) and the stronger two-bond coupling to the phosphorus atom (²J_{PH}). The downfield shift compared to a typical ethyl group is due to the electron-withdrawing effect of the P(S)Cl₂ moiety.

¹³C NMR Spectrum Analysis: The proton-decoupled ¹³C NMR spectrum is expected to show two signals, both split into doublets due to coupling with the phosphorus atom.

- The methyl carbon (-CH₃) signal will be a doublet due to a two-bond coupling with phosphorus (²J_{PC}).
- The methylene carbon (-CH₂-P) will also be a doublet, but with a much larger one-bond coupling constant (¹J_{PC}), a characteristic feature of directly bonded carbon-phosphorus systems.

³¹P NMR Spectrum Analysis: The proton-decoupled ³¹P NMR spectrum is expected to exhibit a single resonance. The chemical shift in the range of +90 to +100 ppm is characteristic for phosphonothioic dichlorides.^[3] This downfield shift, relative to phosphoric acid, is indicative of the phosphorus atom being in a +5 oxidation state and bonded to sulfur and chlorine atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **Ethylphosphonothioic dichloride** is characterized by absorptions corresponding to the vibrations of its constituent bonds.

Experimental Protocol: IR Data Acquisition

Sample Preparation: A thin liquid film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates is the most common method for acquiring the IR spectrum of a liquid sample. The moisture-sensitive nature of the compound necessitates rapid sample preparation in a dry environment.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Experimental IR Data and Interpretation

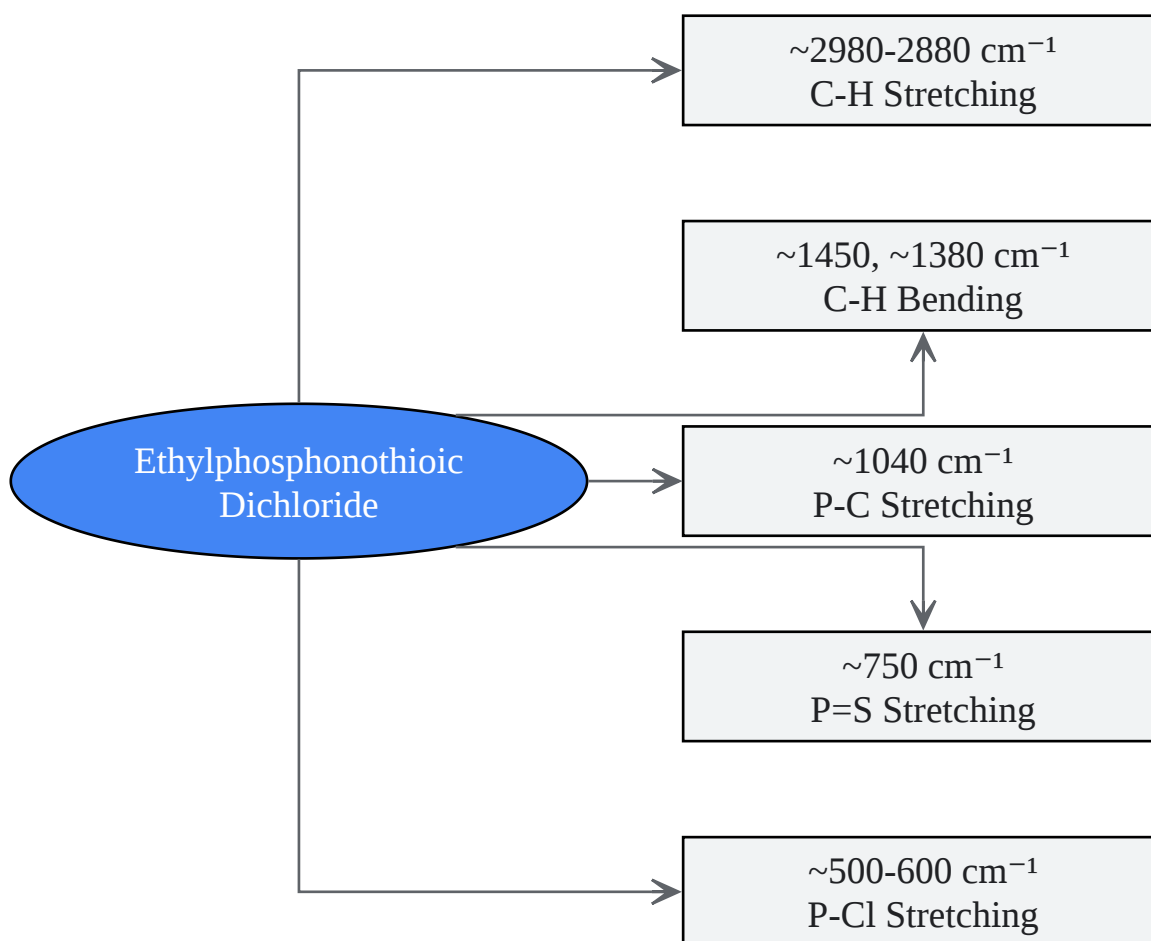
The following vibrational assignments are based on the experimental data reported by Durig, J. R., & Hizer, T. J. (1987) in the Journal of Raman Spectroscopy.[4]

Table 2: Key Infrared Absorption Bands for **Ethylphosphonothioic Dichloride**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~2980 - 2880	Medium-Strong	C-H stretching (asymmetric and symmetric) of -CH ₃ and -CH ₂ -
~1450	Medium	C-H bending (scissoring) of -CH ₂ -
~1380	Medium	C-H bending (symmetric) of -CH ₃
~1040	Strong	P-C stretching
~750	Very Strong	P=S stretching (thiophosphoryl)
~500 - 600	Strong	P-Cl stretching (asymmetric and symmetric)

Interpretation of Key Vibrations:

- **C-H Stretching:** The absorptions in the 2880-2980 cm⁻¹ region are characteristic of the alkyl C-H bonds.
- **P=S Stretching:** The strong absorption around 750 cm⁻¹ is a key diagnostic peak for the thiophosphoryl group. The exact position can be influenced by the electronegativity of the other substituents on the phosphorus atom.
- **P-Cl Stretching:** The strong bands in the 500-600 cm⁻¹ region are assigned to the symmetric and asymmetric stretching vibrations of the two P-Cl bonds.
- **P-C Stretching:** The absorption around 1040 cm⁻¹ is attributed to the stretching of the phosphorus-carbon bond.



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Caption: Key IR vibrational modes of **Ethylphosphonothioic dichloride**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: MS Data Acquisition

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for the analysis of relatively small, volatile organic molecules.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is ideal for separating the compound from any impurities before mass analysis. A direct infusion probe can also be used.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

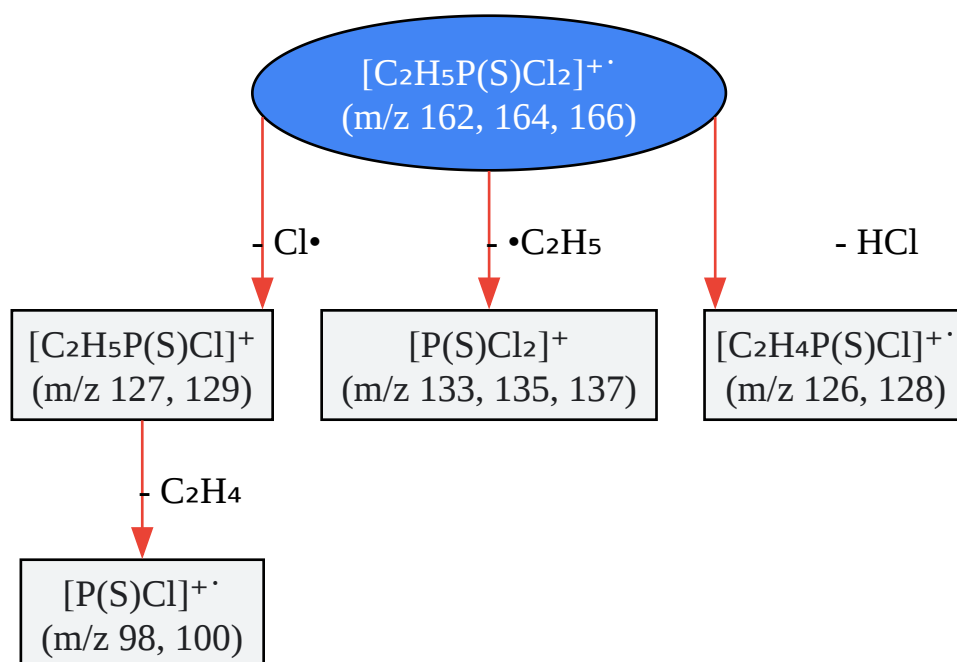
Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of **Ethylphosphonothioic dichloride** will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (^{35}Cl and ^{37}Cl in a ~3:1 natural abundance) and one sulfur atom (^{32}S , ^{33}S , ^{34}S).

Molecular Ion (M^+): The molecular ion peak will appear as a cluster of peaks due to the isotopic distribution. The most abundant peak in this cluster (the nominal molecular weight) will be at m/z 162, corresponding to the molecule containing ^{32}S , two ^{35}Cl atoms, and the most common isotopes of C, H, and P. The $\text{M}+2$ peak (m/z 164) will be approximately 65% of the intensity of the M peak, and the $\text{M}+4$ peak (m/z 166) will be about 10% of the M peak intensity, which is a characteristic pattern for a molecule containing two chlorine atoms.[5]

Major Fragmentation Pathways: The fragmentation of **Ethylphosphonothioic dichloride** under EI conditions is expected to proceed through several key pathways:

- **Loss of a Chlorine Radical:** A primary fragmentation will likely be the loss of a chlorine radical ($\text{Cl}\cdot$) to form an ion at $[\text{M} - 35]^+$ and $[\text{M} - 37]^+$. This would result in a fragment ion cluster around m/z 127.
- **Loss of the Ethyl Group:** Cleavage of the P-C bond can lead to the loss of an ethyl radical ($\cdot\text{C}_2\text{H}_5$), resulting in a fragment at m/z 133 $[\text{P}(\text{S})\text{Cl}_2]^+$.
- **Loss of HCl:** Elimination of a molecule of hydrogen chloride (HCl) is another possible fragmentation pathway.
- **Further Fragmentations:** Subsequent losses of sulfur, chlorine, and other small fragments from the primary fragment ions will lead to a series of smaller ions in the lower mass region of the spectrum.



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Caption: Predicted major fragmentation pathways for **Ethylphosphonothioic dichloride** in EI-MS.

Summary of Spectroscopic Data

Table 3: Consolidated Spectroscopic Data for **Ethylphosphonothioic Dichloride**

Technique	Parameter	Value/Range
^1H NMR	δ (-CH ₃)	~1.3 - 1.5 ppm
	δ (-CH ₂ -P)	~2.5 - 2.8 ppm
^{13}C NMR	δ (-CH ₃)	~10 - 15 ppm
	δ (-CH ₂ -P)	~35 - 45 ppm
^{31}P NMR	δ (P=S)	~90 - 100 ppm
IR	ν (C-H)	~2980 - 2880 cm ⁻¹
	ν (P=S)	~750 cm ⁻¹
	ν (P-Cl)	~500 - 600 cm ⁻¹
MS (EI)	[M] ⁺	m/z 162 (and isotopic peaks)
Key Fragments	m/z 127, 133	

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for **Ethylphosphonothioic dichloride**. The predicted NMR data, in conjunction with the experimental IR data and an understanding of mass spectral fragmentation, offers a robust framework for the identification and characterization of this important chemical intermediate. The protocols and interpretive guidance presented herein are intended to be a valuable resource for scientists working with this and related organophosphorus compounds. As with any reactive chemical, appropriate safety precautions, including handling under inert and anhydrous conditions, are essential.

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- To cite this document: BenchChem. [The Spectroscopic Signature of Ethylphosphonothioic Dichloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605737/docs#the-spectroscopic-signature-of-ethylphosphonothioic-dichloride-a-technical-guide>]

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